molecular formula C21H15N3O2 B2395013 N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide CAS No. 1219907-23-9

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2395013
CAS No.: 1219907-23-9
M. Wt: 341.37
InChI Key: RDWWCJJLUMZTAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds such as n4-methyl-n~4~- (3-methyl-1h-indazol-6-yl)-n~2~- (3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is essential for physiological and pathological angiogenesis.

Safety and Hazards

The safety and hazards associated with indazole derivatives can also vary widely depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for each specific compound for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide typically involves the formation of the indazole ring followed by its coupling with the xanthene moiety. One common method for synthesizing indazoles is through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The xanthene moiety can be introduced via a condensation reaction with appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Properties

IUPAC Name

N-(1H-indazol-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-21(23-14-10-9-13-12-22-24-17(13)11-14)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-12,20H,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWCJJLUMZTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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